4,4'-Biphenyldiol, 2,2'-diallyl-

CAS No.: 63992-39-2

Cat. No.: VC3896688

Molecular Formula: C18H18O2

Molecular Weight: 266.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63992-39-2 |

|---|---|

| Molecular Formula | C18H18O2 |

| Molecular Weight | 266.3 g/mol |

| IUPAC Name | 4-(4-hydroxy-2-prop-2-enylphenyl)-3-prop-2-enylphenol |

| Standard InChI | InChI=1S/C18H18O2/c1-3-5-13-11-15(19)7-9-17(13)18-10-8-16(20)12-14(18)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 |

| Standard InChI Key | SQTKAXOZBSHYIE-UHFFFAOYSA-N |

| SMILES | C=CCC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)CC=C |

| Canonical SMILES | C=CCC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)CC=C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

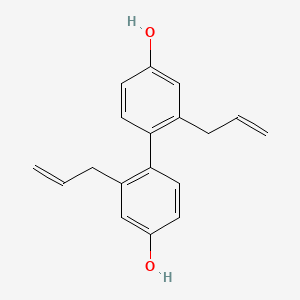

4,4'-Biphenyldiol, 2,2'-diallyl- belongs to the biphenyl family, distinguished by its two hydroxyl (-OH) groups at the para positions and allyl (-CHCH=CH) groups at the ortho positions. The IUPAC name, 4-(4-hydroxy-2-prop-2-enylphenyl)-3-prop-2-enylphenol, reflects this substitution pattern . The SMILES notation C=CCC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)CC=C provides a standardized representation of its connectivity, while the InChIKey SQTKAXOZBSHYIE-UHFFFAOYSA-N enables unique chemical identifier retrieval .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 63992-39-2 | |

| Molecular Formula | ||

| Molecular Weight | 266.3 g/mol | |

| IUPAC Name | 4-(4-hydroxy-2-prop-2-enylphenyl)-3-prop-2-enylphenol | |

| SMILES | C=CCC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)CC=C |

Spectroscopic and Physicochemical Properties

While experimental data on this specific compound remain limited, its structural analogs suggest moderate solubility in polar aprotic solvents (e.g., acetonitrile, acetone) and limited solubility in water due to hydrophobic allyl groups . The phenolic hydroxyl groups confer acidity, with estimated pKa values near 10–12, typical for substituted phenols. Spectroscopic characterization would likely reveal:

-

IR: O-H stretching (~3200 cm), C=C (allyl) stretching (~1640 cm) .

-

NMR: Distinct signals for allylic protons (~5.8–5.2 ppm) and aromatic protons (~6.8–7.2 ppm) .

Synthetic Methodologies

Precursor Synthesis: 4,4'-Dihydroxybiphenyl Derivatives

The synthesis of 4,4'-biphenyldiol derivatives often begins with 4,4'-diisopropylbiphenyl, which undergoes oxidation to form 4,4'-di(2-hydroxy-2-propyl)biphenyl. Patent literature describes the use of hydrogen peroxide and acid catalysts (e.g., sulfuric acid) in acetonitrile to decompose this intermediate into 4,4'-dihydroxybiphenyl . While this method targets the unsubstituted diol, analogous strategies may apply to introducing allyl groups via subsequent alkylation.

Table 2: Reaction Conditions for Biphenyldiol Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 4,4'-di(2-hydroxy-2-propyl)biphenyl |

| Solvent | Acetonitrile (3–50 vol/wt ratio) |

| Catalyst | HSO, HClO, or cation-exchange resin |

| Temperature | 20°C to solvent boiling point |

| HO Molar Ratio | 2–3:1 (relative to substrate) |

Allylation Strategies

Introducing allyl groups at the 2,2' positions likely involves Friedel-Crafts alkylation or Ullmann coupling, leveraging the reactivity of the phenolic hydroxyl groups. For instance:

-

Protection of Hydroxyl Groups: Temporarily converting -OH to -OCH or -OSiR to prevent undesired side reactions.

-

Allylation: Treating with allyl bromide (CH=CHCHBr) in the presence of a Lewis acid (e.g., AlCl).

-

Deprotection: Restoring hydroxyl groups via acid hydrolysis or fluoride-mediated desilylation.

This hypothetical pathway aligns with methods used for synthesizing ortho-substituted biphenyls, though specific experimental validation for 4,4'-Biphenyldiol, 2,2'-diallyl- remains undocumented in available literature .

Physicochemical Stability and Reactivity

Thermal and Oxidative Stability

The allyl groups introduce sites of unsaturation, rendering the compound susceptible to Diels-Alder reactions or polymerization under elevated temperatures. Differential scanning calorimetry (DSC) of similar compounds reveals exothermic peaks near 180°–220°C, indicative of decomposition or cross-linking . Antioxidant properties may arise from phenolic hydroxyls, which scavenge free radicals via H-donation, though this remains speculative without direct studies.

Solubility and Partitioning

Experimental LogP values for 4,4'-Biphenyldiol, 2,2'-diallyl- are unreported, but computational estimates (e.g., XLogP3) suggest a value near 4.5, reflecting high hydrophobicity due to allyl substituents . This property complicates aqueous-phase applications but enhances compatibility with polymeric matrices.

Future Research Directions

-

Synthetic Optimization: Developing one-pot methods to reduce purification steps.

-

Application-Specific Studies: Evaluating performance in polymer composites or as a radical scavenger.

-

Toxicological Profiling: Acute and chronic toxicity assays to establish safety guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume